4-Bromo-2-(2-(4-chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(2-(4-chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C24H19BrClN3O5 and a molecular weight of 544.793. This compound is known for its unique structural properties, which include a bromine atom, a chlorobenzoyl group, and a methoxybenzoate group. It is used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-(4-chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps. One common method includes the reaction of 4-bromo-2-nitrobenzoyl chloride with 4-chlorobenzoyl hydrazine to form an intermediate, which is then reacted with 4-methoxybenzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-(4-chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Bromo-2-(2-(4-chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(4-chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-(3-chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-Bromo-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-Bromo-2-(2-(4-chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl benzoate
Uniqueness
4-Bromo-2-(2-(4-chlorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
356800-24-3 |
---|---|
Molecular Formula |
C22H16BrClN2O4 |
Molecular Weight |
487.7 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C22H16BrClN2O4/c1-29-19-9-4-15(5-10-19)22(28)30-20-11-6-17(23)12-16(20)13-25-26-21(27)14-2-7-18(24)8-3-14/h2-13H,1H3,(H,26,27)/b25-13+ |
InChI Key |
HBFUNMFVAFEHML-DHRITJCHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.